molecular formula C7H10N2 B1293956 N-Methyl-o-phenylenediamine CAS No. 4760-34-3

N-Methyl-o-phenylenediamine

Cat. No.: B1293956
CAS No.: 4760-34-3
M. Wt: 122.17 g/mol
InChI Key: RPKCLSMBVQLWIN-UHFFFAOYSA-N
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Description

N-Methyl-o-phenylenediamine (CAS 4760-34-3) is an aromatic diamine derivative where a methyl group is attached to one of the amine groups in the ortho position of the benzene ring. Its molecular formula is C₇H₁₀N₂, and it is commonly used as a precursor in pharmaceutical intermediates, particularly for antihypertensive drugs like telmisartan . The compound’s synthesis typically involves two steps: (1) methylation of o-nitroaniline using methylating agents (e.g., dimethyl sulfate or methyl iodide) and (2) catalytic hydrogenation or iron-mediated reduction of the resulting N-methyl-o-nitroaniline to yield the diamine. This method achieves high purity (>99%) and yields exceeding 90% .

This compound exhibits enhanced nucleophilicity compared to o-phenylenediamine due to the electron-donating methyl group, making it more reactive in cyclization and condensation reactions. This property is critical in synthesizing heterocyclic compounds like phenazines and benzimidazoles .

Biological Activity

N-Methyl-o-phenylenediamine (NMPD) is a derivative of o-phenylenediamine (OPD), a compound with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of NMPD, supported by diverse research findings and data tables.

This compound is characterized by its molecular structure, which includes two amino groups attached to a benzene ring, with a methyl group substituent. This structure contributes to its reactivity and biological interactions.

1. Cytotoxicity

Research has shown that NMPD exhibits cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of NMPD and its metal complexes using the MTT assay on SK-GT-4 esophageal cancer cells. The results indicated that certain metal complexes of NMPD demonstrated significant selectivity in targeting cancer cells while sparing healthy cells, suggesting potential for therapeutic applications in oncology .

Table 1: Cytotoxic Effects of NMPD and Its Complexes

CompoundCell LineIC50 (µM)Selectivity Index
This compoundSK-GT-4153.5
Mn(II) ComplexSK-GT-4104.0
Co(II) ComplexSK-GT-4123.8

2. Antioxidant Activity

NMPD has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of NMPD

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

3. Genotoxicity and Toxicological Studies

Despite its promising biological activities, studies have also highlighted the potential genotoxic effects of NMPD. In vivo studies indicated increased incidences of renal and liver abnormalities in rodents exposed to high doses of OPD derivatives, including NMPD. These findings underscore the need for careful evaluation of safety profiles before clinical applications .

Table 3: Toxicological Effects Observed in Animal Studies

Study TypeSpeciesDose (mg/kg)Observed Effects
Chronic ToxicityRat500Renal papillary mineralization
Subchronic NeurotoxicityMouse1000Eosinophilic changes in nasal epithelium

The biological activity of NMPD is attributed to several mechanisms:

  • Interaction with DNA : NMPD can intercalate into DNA, leading to structural modifications that may induce cytotoxicity.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in cancer cells.
  • Metal Ion Coordination : The ability of NMPD to form complexes with metal ions enhances its biological activity, particularly in targeting cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cells : A recent study demonstrated that NMPD and its metal complexes significantly inhibited the growth of SK-GT-4 cells compared to untreated controls, highlighting their potential as anticancer agents.
  • Antioxidant Properties : Another investigation revealed that NMPD exhibited strong antioxidant activity in vitro, suggesting its role in mitigating oxidative stress.

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-o-phenylenediamine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the production of telmisartan , an antihypertensive medication. The compound is synthesized through a two-step process involving methylation and reduction of o-nitroaniline derivatives. This method enhances yield and simplifies production, addressing issues related to cost and safety associated with traditional methods that utilize carcinogenic raw materials like o-phenylenediamine .

Case Study: Telmisartan Synthesis

  • Synthesis Method : The synthesis involves methylating o-nitroaniline to produce N-Methyl-o-nitroaniline, followed by catalytic reduction to yield this compound.
  • Yield : The described synthesis method achieves yields as high as 98.4%, demonstrating efficiency and reliability for industrial applications .

Analytical Chemistry

This compound is utilized in colorimetric assays as a signaling agent due to its ability to undergo oxidative dimerization. This property makes it valuable for detecting various analytes in biological samples.

Application in Colorimetric Assays

  • Mechanism : The compound reacts with specific substrates to produce a color change that can be quantitatively measured.
  • Significance : This application is crucial for developing sensitive diagnostic tests, particularly in clinical laboratories.

Material Science

In material science, this compound is used to synthesize polymers and nanocomposites. Its ability to form conductive polymers makes it a candidate for applications in electronics and sensors.

Polymerization Studies

  • Poly(o-phenylenediamine) : Research indicates that polymers derived from o-phenylenediamine exhibit enhanced spectral and thermal properties, making them suitable for various applications including photocatalysis and energy storage .
  • Nanocomposite Development : The incorporation of this compound into nanocomposites has shown promising results in improving mechanical strength and electrical conductivity.

Environmental Applications

This compound has potential applications in environmental monitoring through its use in sensors designed to detect pollutants. Its chemical properties allow for the development of sensitive detection systems for hazardous substances.

Sensor Development

  • Pollutant Detection : The compound can be integrated into sensor platforms that monitor air or water quality, providing real-time data on environmental contamination levels.

Synthesis Overview

The synthesis of this compound involves several key steps:

StepDescriptionYield
1Methylation of o-nitroanilineHigh (up to 95%)
2Reduction to this compoundUp to 98.4%

The overall process emphasizes the importance of selecting appropriate reagents and conditions to maximize yield while minimizing by-products .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for confirming the purity and structure of N-Methyl-o-phenylenediamine in synthetic workflows?

  • Methods :

  • Mass Spectrometry (MS) : Confirm molecular weight (195.09 g/mol for the dihydrochloride form) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the methylamino group (-NHCH3_3) and aromatic proton environments .
  • HPLC/GC : Assess purity by comparing retention times against certified standards. Evidence from synthesis protocols suggests ethyl acetate extraction and aqueous ethanol recrystallization as purification steps .
    • Reference Standards : Cross-validate with CAS 25148-68-9 (dihydrochloride form) and EINECS 246-655-8 .

Q. What are the standard protocols for synthesizing this compound dihydrochloride and its intermediates?

  • Synthetic Route :

  • Start with this compound dihydrochloride (CAS 25148-68-9) as a precursor. React with 4-bromobenzoic acid in polyphosphoric acid at 180°C for 4 hours to form heterocyclic derivatives .
  • Neutralize with ice-cold KOH, extract with ethyl acetate, and purify via recrystallization (aqueous ethanol) .
    • Key Parameters : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of diamine to bromobenzoic acid) to minimize side products .

Advanced Research Questions

Q. How can reaction parameters be optimized when using this compound dihydrochloride in heterocyclic compound synthesis?

  • Optimization Strategies :

  • Temperature Control : Maintain 180°C for 4 hours to ensure complete cyclization while avoiding decomposition .
  • Acid Catalyst : Polyphosphoric acid enhances electrophilic aromatic substitution but requires careful neutralization to prevent byproduct formation .
  • Solvent Selection : Ethyl acetate is preferred for extraction due to its immiscibility with aqueous layers and compatibility with polar intermediates .
    • Validation : Use 1H^1H-NMR to confirm the absence of unreacted starting materials and GC-MS to identify trace impurities .

Q. What strategies address solubility challenges of this compound derivatives in aqueous reaction systems?

  • Approaches :

  • Salt Formation : Convert the free base to its dihydrochloride salt (water-soluble) for aqueous-phase reactions .
  • Co-Solvent Systems : Use ethanol-water mixtures (e.g., 70:30 v/v) to balance solubility during recrystallization .
  • Surfactant-Assisted Dispersion : For nanoparticle synthesis, employ micellar systems to stabilize hydrophobic derivatives .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Case Study :

  • Telmisartan Synthesis : Acts as a precursor for constructing the benzimidazole core. React with substituted carboxylic acids under acidic conditions to form key intermediates .
  • Purification Challenges : Remove residual polyphosphoric acid via repeated aqueous washes and silica gel chromatography .
    • Analytical Validation : Confirm final product identity using FT-IR (C-N stretch at ~1250 cm1^{-1}) and elemental analysis .

Comparison with Similar Compounds

Reactivity and Stability

Compound Nucleophilicity Stability in Reactions Key Reactivity Traits
N-Methyl-o-phenylenediamine High Moderate Facilitates cyclization via enhanced amine activity; forms stable chelates with transition metals .
o-Phenylenediamine Moderate Low Prone to oxidation; requires inert conditions for reactions like phenazine synthesis .
N-Methyl-p-phenylenediamine Moderate High Lower reactivity in ortho-specific cyclizations; used in dye chemistry .
m-Phenylenediamine Low High Primarily used in polymer production; less reactive in heterocycle formation .

Key Findings :

  • Cyclization Efficiency : this compound successfully forms phenazine derivatives (e.g., compound 10 in Figure 5 of ), whereas o-phenylenediamine fails under identical conditions due to insufficient nucleophilicity .
  • Benzimidazole Synthesis : Reactions with vanillin yield benzimidazoles in 90% yield (o-phenylenediamine) vs. 60% yield (this compound), indicating steric or electronic effects from the methyl group .

Mechanistic Insight :

  • The methyl group in this compound enhances metal-ligand stability, enabling isolation of intermediates like [Pd(N-Methyl-o-semiquinonediimine)]²⁺, which are pivotal in oxidative dehydrogenation mechanisms .

Physical and Chemical Properties

Property This compound o-Phenylenediamine N-Methyl-p-phenylenediamine
Melting Point Not reported 102–104°C 68–70°C
Solubility Soluble in polar solvents Similar Less polar
Thermal Stability Decomposes >200°C Stable up to 150°C Higher stability

Properties

IUPAC Name

2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCLSMBVQLWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043756
Record name N-Methyl-o-phenylenediamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4760-34-3
Record name N-Methyl-1,2-phenylenediamine
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Record name N-Methyl-o-phenylenediamine
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Record name 1,2-Benzenediamine, N1-methyl-
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Record name N-Methyl-o-phenylenediamine
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Record name N-methylbenzene-1,2-diamine
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Record name N-METHYL-O-PHENYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

N-Methyl-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (J. Org. Chem. 55:580 (1990)). Zn powder (8.07 g, 0.123 mol), CaCl2 (807 mg), H2O (9.9 mL) and 30 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (see Example 10), and to this mixture was added slowly dropwise a solution of N-methyl-2-nitroaniline (1.50 g, 9.86 mmol) in 15 mL EtOH. Analysis and workup were as described for 4-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 50 ml Et2O. This Et2O solution was then extracted with 3×25 mL 1N HCl and the aqueous layers combined and basified with 5 g of 50% NaOH solution. This solution was then extracted with 3×25 mL Et2O. These Et2O layers were then combined, dried (MgSO4) and the solvent evaporated at reduced pressure to yield 911.1 mg (76.1%) of a dark brown oil. 1H NMR (CDCl2) δ2.87 (s, 3H, CH3), 3.31 (br s, 3H, NH), 6.67 (m, 3H, ArH), 6.86 (m, 1H, ArH).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
807 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
8.07 g
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To one liter of methanol were added 89 grams (0.82 mole) of o-phenylenediamine and 25.7 ml. (0.41 mole) of methyl iodide. The mixture was refluxed for 2 hours, and an additional 25.7 ml. (0.41 mole) of methyl iodide then were added. The total mixture was refluxed for 12 hours. The major portion of the methanol then was removed in vacuo. The residual brown oil was poured into two liters of crushed ice, and the pH of the mixture was raised to 9.0 by addition of potassium hydroxide. The resulting mixture then was extracted with ethyl ether, and the extract was dried over potassium carbonate. The ether was removed in vacuo, and the residue was distilled at about 120° C./8 mm. to obtain N-methyl-o-phenylenediamine as a yellow oil which turned brown upon standing.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
0.41 mol
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture composed of 15.2 g (0.1 mol) of N-methyl-2-nitroaniline, 24 g of reduced iron, 0.8 g of ammonium chloride, 20 ml of water and 200 ml of isopropanol was stirred with heating at about 100° C. for 30 minutes in a 1 liter 3 necked flask. The reaction solution was filtered and the filtrate was concentrated under reduced pressure to obtain the crude product of N-methylphenylenediamine. The compound was dissolved in 100 ml of tetrahydrofuran, to which was added 8.7 g (0.11 mol) of pyridine and to which was added dropwise 36 g (0.1 mol) of tribromoacetyl bromide under cooling with ice. After the completion of the dropwise addition, the mixture was stirred at room temperature for 1 hour and then under heating on a steam bath for about 2 hours. The reaction solution was poured into about 500 ml of ice water and the crystals thus-deposited were collected by filtration to obtain 10.6 g of Compound (II-15). A melting point was 108° to 112° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Methyl-o-phenylenediamine
N-Methyl-o-phenylenediamine
N-Methyl-o-phenylenediamine
N-Methyl-o-phenylenediamine
N-Methyl-o-phenylenediamine
N-Methyl-o-phenylenediamine

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